molecular formula C16H13N5O5 B6181031 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2580181-06-0

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6181031
CAS No.: 2580181-06-0
M. Wt: 355.30 g/mol
InChI Key: NEYNYGFDZCZDNP-UHFFFAOYSA-N
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Description

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a combination of functional groups, including a triazole ring, a dioxopiperidinyl group, and an isoindolyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isoindolyl core. One common approach is to begin with phthalic anhydride, which undergoes a series of reactions to introduce the dioxopiperidinyl group. The subsequent steps involve the formation of the triazole ring and the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The dioxopiperidinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Substituted dioxopiperidinyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: : It can be employed in biological assays to investigate enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Thalidomide: : Both contain a dioxopiperidinyl group and have potential medicinal applications.

  • Isoindolines: : Similar core structure but differing in functional groups and reactivity.

Properties

CAS No.

2580181-06-0

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-5-9(1-2-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23)

InChI Key

NEYNYGFDZCZDNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4C=C(N=N4)C(=O)O

Purity

95

Origin of Product

United States

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